4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid
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Overview
Description
4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid is a complex organic compound that features a naphthalene core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid typically involves the condensation of 2-hydroxy-3-methyl-1,4-naphthoquinone with 4-aminobenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: A simpler naphthoquinone derivative with similar chemical properties.
4-Aminobenzoic acid: A precursor in the synthesis of the compound, with its own unique properties and applications.
Hydroquinone: A reduced form of quinones with different reactivity and applications.
Uniqueness
4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid is unique due to its complex structure, which combines features of both naphthoquinones and benzoic acids. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
65862-10-4 |
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Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-[(2,4-dihydroxy-3-methylnaphthalen-1-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O4/c1-10-16(21)14-5-3-2-4-13(14)15(17(10)22)20-19-12-8-6-11(7-9-12)18(23)24/h2-9,21-22H,1H3,(H,23,24) |
InChI Key |
CBQIOAPOJGOBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
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